molecular formula C5H3N3S2 B8764557 Thiazolo[4,5-b]pyrazine-2(3H)-thione

Thiazolo[4,5-b]pyrazine-2(3H)-thione

Cat. No.: B8764557
M. Wt: 169.2 g/mol
InChI Key: XEAYWXALSDKPEZ-UHFFFAOYSA-N
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Description

Thiazolo[4,5-b]pyrazine-2(3H)-thione is a bicyclic heterocyclic compound featuring a thiazole ring fused to a pyrazine moiety, with a sulfur-containing thione group at position 2. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science. Its synthesis typically involves cyclization reactions using thiourea or carbon disulfide with halogenated precursors, as seen in related compounds . The compound's fluorescence, solubility, and biological activity are influenced by substituents at positions 2, 5, and 6 .

Properties

Molecular Formula

C5H3N3S2

Molecular Weight

169.2 g/mol

IUPAC Name

3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione

InChI

InChI=1S/C5H3N3S2/c9-5-8-3-4(10-5)7-2-1-6-3/h1-2H,(H,6,8,9)

InChI Key

XEAYWXALSDKPEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=N1)NC(=S)S2

Origin of Product

United States

Comparison with Similar Compounds

Imidazo[4,5-b]pyrazine Derivatives

  • Structural Differences : Replacing the thiazole sulfur with a nitrogen atom results in imidazo[4,5-b]pyrazine derivatives. For example, 5,6-dichloroimidazo[4,5-b]pyrazine-2(1,3H)-thione is synthesized via modified routes involving thiourea and halogenated pyrazines .
  • Synthetic Yields : Imidazo derivatives often exhibit moderate yields (e.g., 68% for 3a,7a-tricyclo derivatives) compared to thiazolo counterparts, which vary widely (50–85%) depending on substituents .
  • Biological Relevance : Imidazo derivatives are explored as HECT E3 ligase inhibitors, whereas thiazolo[4,5-b]pyrazine-2(3H)-thione derivatives are less studied in this context .

Thiazolo[4,5-b]pyridine Derivatives

  • Core Modifications : Replacing pyrazine with pyridine alters electronic properties. Thiazolo[4,5-b]pyridin-2-ones demonstrate significant anti-inflammatory and antioxidant activities, with compounds like (thiazolo[4,5-b]pyridin-3-yl)propanenitrile showing superior efficacy to Ibuprofen in rat models .
  • Substituent Effects : Functionalization at N3, C5, or C6 (e.g., hydrazide or arylidene groups) enhances biological activity. For instance, 5,7-dimethyl derivatives exhibit potent anti-exudative effects .

Thiazolo[4,5-d]pyrimidine Derivatives

  • Synthesis : These compounds are synthesized via cyclization of bromo-chloropyrimidines with carbon disulfide, yielding 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione with quantitative yields .
  • Antibacterial Activity : Alkylation at the sulfur atom introduces alkylthio groups, improving antibacterial potency compared to thiazolo[4,5-b]pyrazine derivatives .

Thiazolo[4,5-b]quinoxaline Derivatives

  • Extended π-System: Fusion with quinoxaline enhances planarity and fluorescence. Derivatives like pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline exhibit anti-inflammatory and analgesic activities, attributed to interactions with cyclooxygenase enzymes .

Solubility and Crystallization

  • This compound derivatives show poor solubility in methanol but good solubility in DMSO, requiring recrystallization from mixed solvents (MeOH-DMSO) .
  • Imidazo[4,5-b]pyrazine derivatives share similar solubility challenges, often necessitating polar aprotic solvents for purification .

Fluorescence Properties

  • Substituents at position 2 (e.g., electron-donating groups) enhance fluorescence in thiazolo[4,5-b]pyrazines, a property less pronounced in imidazo analogues .
  • Thiazolo[4,5-b]quinoxalines exhibit redshifted emission due to extended conjugation, useful in optoelectronic applications .

Key Research Findings

  • Synthetic Flexibility : this compound derivatives are more synthetically tunable than imidazo analogues, allowing diverse functionalization at multiple positions .
  • Biological Superiority : Thiazolo[4,5-b]pyridine derivatives outperform pyrazine analogues in anti-inflammatory models, likely due to improved bioavailability .
  • Structural Insights : X-ray crystallography of thiazolo[4,5-b]pyridine derivatives reveals planar geometries critical for π-π stacking in enzyme active sites .

Preparation Methods

Cyclocondensation of Pyrazine Derivatives with Sulfur Sources

A widely reported method involves the cyclocondensation of 3-aminopyrazine derivatives with carbon disulfide (CS₂) under basic conditions. For instance, 4-amino-5-bromo-2-chloro-6-methylpyrimidine reacts with CS₂ in dimethylformamide (DMF) with potassium hydroxide (KOH) to yield thiazolo[4,5-d]pyrimidine-2(3H)-thione analogs . Adapting this approach for pyrazine systems, 3-amino-5-chloropyrazine undergoes cyclization with CS₂ to form the thione ring .

Typical Conditions :

  • Reagents : 3-Aminopyrazine derivative, CS₂, KOH

  • Solvent : DMF or ethanol

  • Temperature : 80–100°C

  • Yield : 70–85%

This method is favored for its simplicity but requires precise control over stoichiometry to avoid polysubstitution.

Alkylation of Thiazole Precursors Followed by Cyclization

Alkylation of thiazole-2-thiol derivatives with halogenated pyrazines provides a route to the target compound. For example, 2-mercaptothiazole reacts with 2,3-dichloropyrazine in the presence of triethylamine (Et₃N) to form an intermediate, which undergoes intramolecular cyclization under heating .

Reaction Pathway :

  • Nucleophilic substitution :
    2-Mercaptothiazole+2,3-dichloropyrazineEt₃N, CH₃CN2-(3-chloropyrazin-2-ylthio)thiazole\text{2-Mercaptothiazole} + \text{2,3-dichloropyrazine} \xrightarrow{\text{Et₃N, CH₃CN}} \text{2-(3-chloropyrazin-2-ylthio)thiazole}

  • Cyclization :
    IntermediateΔ,DMFThis compound\text{Intermediate} \xrightarrow{\Delta, \text{DMF}} \text{this compound}

Optimized Parameters :

  • Catalyst : Et₃N or NaH

  • Temperature : 60°C (substitution), 120°C (cyclization)

  • Yield : 60–75%

Smiles Rearrangement of Nitropyridine Derivatives

A patent-pending method utilizes 2-chloro-3-nitropyridine and 1,3-(S,N)-binucleophiles (e.g., triazole-5-thiols) to initiate a Smiles rearrangement. The nitro group acts as a leaving group, enabling annulation to form the thiazolo[4,5-b]pyrazine core .

Key Steps :

  • Nucleophilic aromatic substitution (SₙAr) :
    2-Chloro-3-nitropyridine+triazole-5-thiolNaH, DMF2-(triazol-5-ylthio)-3-nitropyridine\text{2-Chloro-3-nitropyridine} + \text{triazole-5-thiol} \xrightarrow{\text{NaH, DMF}} \text{2-(triazol-5-ylthio)-3-nitropyridine}

  • Smiles rearrangement :
    Intramolecular thiol migration and nitro displacement yield the bicyclic product.

Conditions :

  • Base : Sodium hydride (NaH)

  • Solvent : DMF or acetonitrile

  • Yield : 50–65%

Multicomponent Reactions (MCRs)

MCRs offer a one-pot synthesis route. A representative example combines 2-aminothiazole , aldehydes , and Meldrum’s acid in 1,4-dioxane with acetic acid catalysis . The reaction proceeds via Knoevenagel condensation followed by Michael addition and cyclization.

General Protocol :

  • Knoevenagel adduct formation :
    Aldehyde+Meldrum’s acidα,β-unsaturated ketone\text{Aldehyde} + \text{Meldrum’s acid} \rightarrow \text{α,β-unsaturated ketone}

  • Michael addition :
    2-Aminothiazole+α,β-unsaturated ketonethiazolidinone intermediate\text{2-Aminothiazole} + \text{α,β-unsaturated ketone} \rightarrow \text{thiazolidinone intermediate}

  • Cyclization :
    Acid- or base-mediated ring closure to form the thiazolo[4,5-b]pyrazine scaffold.

Yield : 55–70%

Functionalization of Preformed Thiazolo[4,5-b]pyrazines

Post-synthetic modification of the parent heterocycle is employed to introduce the thione group. For example, thiazolo[4,5-b]pyrazine is treated with Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) to convert carbonyl groups to thiones .

Reaction :
Thiazolo[4,5-b]pyrazin-2-one+P₄S₁₀toluene, refluxThis compound\text{Thiazolo[4,5-b]pyrazin-2-one} + \text{P₄S₁₀} \xrightarrow{\text{toluene, reflux}} \text{this compound}

Conditions :

  • Reagent : P₄S₁₀ (2 equiv)

  • Solvent : Toluene or xylene

  • Yield : 80–90%

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
CyclocondensationHigh atom economyRequires harsh bases70–85%
Alkylation/CyclizationScalable for industrial useMulti-step process60–75%
Smiles RearrangementSingle-pot annulationLow yields due to side reactions50–65%
Multicomponent ReactionsRapid synthesisLimited substrate scope55–70%
Post-synthetic ModificationHigh selectivityRequires preformed heterocycle80–90%

Q & A

Q. What are the common synthetic routes for Thiazolo[4,5-b]pyrazine-2(3H)-thione, and how are reaction conditions optimized?

this compound can be synthesized via multicomponent reactions involving mercaptonitrile salts, phenacyl bromides, and ketones under ZnCl₂ catalysis. A key step is the Thorpe-Ziegler annulation, which facilitates cyclization (Scheme 73, ). Optimization involves adjusting solvent systems (e.g., ethanol or DMF), temperature (reflux conditions), and catalyst loading. For example, compound 2 was synthesized by refluxing chalcone derivatives with malononitrile and ammonium acetate in ethanol, followed by crystallization . Purity is ensured via analytical techniques like HPLC or NMR.

Q. How is the crystal structure of this compound characterized?

X-ray diffraction (XRD) is the gold standard for crystallographic analysis. Monoclinic space groups (e.g., P2₁/m) are common, with unit cell parameters determined using MoKα radiation (λ = 0.71073 Å). Hydrogen bonding networks (e.g., N–H⋯N and C–H⋯S interactions) stabilize the crystal lattice, as seen in related pyrazine-thione derivatives . Hirshfeld surface analysis (using Crystal Explorer 3.1) quantifies intermolecular interactions, with normalized contact distances (dnorm) ranging from 0.58–1.05 Å .

Q. What spectroscopic methods are used to validate the structure of Thiazolo[4,5-b]pyrazine derivatives?

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify substituents and confirm ring closure (e.g., thiocarbonyl signals at δ ~200 ppm in <sup>13</sup>C NMR).
  • FT-IR : Stretching vibrations for C=S (~1,100–1,250 cm⁻¹) and N–H (~3,200–3,400 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can contradictory data in catalytic hydrogenation of Thiazolo[4,5-b]pyrazine derivatives be resolved?

Discrepancies in hydrogenation efficiency (e.g., failed Pd/C-catalyzed reductions ) may arise from steric hindrance or electronic effects. Alternative approaches include:

  • Borohydride Reagents : Tetrabutylammonium borohydride at elevated temperatures (~80°C) yields trace products but requires careful monitoring to avoid disulfide byproducts .
  • Solvent Optimization : Protic solvents (e.g., methanol) enhance solubility, while aprotic solvents (e.g., DMSO) stabilize intermediates.
  • Computational Modeling : DFT calculations predict reactive sites and guide catalyst selection .

Q. What strategies improve the anticancer activity of this compound derivatives?

Structure-activity relationship (SAR) studies show that introducing electron-withdrawing groups (e.g., phenylazo at C6) enhances cytotoxicity. For example, phenylazo substitution increases anticancer potential by 3-fold in vitro . Methodology includes:

  • Late-Stage Functionalization : Suzuki coupling adds aryl/heteroaryl groups to the thiazole ring .
  • Pharmacophore Modeling : Chemgauss scoring evaluates binding affinity to targets like CDK2 .
  • Apoptosis Assays : Flow cytometry (Annexin V/PI staining) quantifies cell death mechanisms .

Q. How do hydrogen bonding networks influence the biological activity of this compound?

Crystal packing via N–H⋯N and C–H⋯S interactions (e.g., N1–H1⋯N4, d = 2.893 Å) enhances stability and solubility, critical for bioavailability . Molecular dynamics simulations (e.g., GROMACS) correlate hydrogen bond strength with membrane permeability. Modifying substituents (e.g., methyl groups) disrupts these networks, altering pharmacokinetic profiles .

Q. What are the challenges in scaling up this compound synthesis, and how are they addressed?

  • Byproduct Formation : Disulfides (e.g., 18b ) form during borohydride reductions; TLC monitoring and column chromatography isolate desired products .
  • Low Yields : Optimize stoichiometry (e.g., 1:1 molar ratio of chalcone to malononitrile) and use microwave-assisted synthesis to accelerate reactions .
  • Purification : Recrystallization from MeOH/DMSO mixtures improves purity (>98%) .

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